4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol
Overview
Description
4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol is an organic compound with the molecular formula C11H13ClOS. It belongs to the class of thiopyrans, which are sulfur-containing heterocycles. This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydrothiopyran ring, which also contains a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the thiopyran ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the chlorophenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-one.
Reduction: Formation of 4-(4-chlorophenyl)tetrahydro-2H-thiopyran.
Substitution: Formation of 4-(4-substituted phenyl)tetrahydro-2H-thiopyran-4-ol.
Scientific Research Applications
4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl group and the hydroxyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)tetrahydro-2H-thiopyran-4-ol
- 4-(4-fluorophenyl)tetrahydro-2H-thiopyran-4-ol
- 4-(4-methylphenyl)tetrahydro-2H-thiopyran-4-ol
Uniqueness
4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, making it more likely to interact with hydrophobic regions of biological targets. Additionally, the hydroxyl group at the 4-position of the thiopyran ring can participate in hydrogen bonding, further affecting its interactions with molecular targets.
Properties
IUPAC Name |
4-(4-chlorophenyl)thian-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETSHPNBUNXHNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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